

# The Pharmacokinetics and Bioavailability of Talazoparib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The information presented herein is collated from a range of clinical and preclinical studies, offering an in-depth resource for professionals in the field of drug development and oncology research.

## **Introduction to Talazoparib**

Talazoparib is a small molecule inhibitor of PARP enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP-DNA complexes. This dual action leads to the accumulation of SSBs, which upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2][3]

### **Pharmacokinetic Profile**

The pharmacokinetic profile of Talazoparib has been characterized in several clinical studies involving patients with advanced solid tumors.[4][5] Generally, Talazoparib exhibits linear pharmacokinetics and is rapidly absorbed following oral administration.[5][6]

## **Absorption and Bioavailability**



Following oral administration, Talazoparib is quickly absorbed, with the median time to reach maximum plasma concentration (Tmax) typically occurring between 1 to 2 hours post-dose.[5] [6] The absolute bioavailability of Talazoparib is estimated to be at least 54.6%, based on the amount of unchanged drug recovered in urine.[7][8] The total fraction of the drug absorbed is estimated to be at least 68.7%.[8]

The administration of Talazoparib with a high-fat, high-calorie meal does not significantly impact its total exposure (AUCinf); however, it can reduce the maximum plasma concentration (Cmax) by approximately 46%.[7] Furthermore, co-administration with acid-reducing agents such as proton pump inhibitors (PPIs) or H2 receptor antagonists does not affect the absorption of Talazoparib.[4][6]

### **Distribution**

Talazoparib is widely distributed throughout the body, with an apparent volume of distribution significantly larger than the systemic circulatory space.[5][9] In vitro studies have shown that Talazoparib is approximately 74% bound to plasma proteins, and this binding is independent of the drug's concentration.[10][11]

### Metabolism

Talazoparib undergoes minimal hepatic metabolism.[10][12][13][14] The majority of the administered dose is excreted as the unchanged parent drug.[9][10] In vitro studies have demonstrated that Talazoparib does not inhibit major cytochrome P450 (CYP) isoenzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) or uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 1A6, 1A9, 2B7, and 2B15).[12] It also does not induce CYP1A2, 2B6, or 3A4.[12]

### **Excretion**

The primary route of elimination for Talazoparib is renal excretion.[13][15] Following a single radiolabeled oral dose, approximately 68.7% of the radioactivity is recovered in the urine (with 54.6% as unchanged drug) and 19.7% is recovered in the feces (with 13.6% as unchanged drug).[10] The mean terminal plasma half-life (t1/2) of Talazoparib is approximately 90 hours in cancer patients.[9][10][11] Steady-state plasma concentrations are typically reached within 2 to 3 weeks of once-daily dosing.[5][6]



## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of Talazoparib from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors[16]

Dose	Cmax (ng/mL)	AUCinf (ng·h/mL)	t1/2 (h)
0.75 mg	13.5 (3.9)	711 (189)	56.6 (18.1)
1 mg	20.1 (6.2)	1020 (362)	50.7 (10.9)
Data are presented as mean (standard deviation).			

Table 2: Multiple-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors (at steady state)[16]

Dose	Cmax (ng/mL)	AUCtau (ng·h/mL)	Rac (AUC)
0.75 mg	25.6 (8.6)	486 (173)	2.5 (0.5)
1 mg	39.8 (14.2)	728 (280)	2.5 (0.7)

Data are presented as

mean (standard

deviation). Cmax:

Maximum observed

plasma concentration;

AUCtau: Area under

the plasma

concentration-time

curve during the

dosing interval; Rac

(AUC): Accumulation

ratio based on AUC.



Table 3: Effect of Renal Impairment on Talazoparib Steady-State Exposure (Day 22)[17]

Renal Function	N	Cmax (ng/mL)	AUC0-24 (ng·h/mL)
Normal	9	19.8	352
Mild Impairment	9	22.0	395
Moderate Impairment	8	26.0	503
Severe Impairment	8	37.5	927

Data are presented as

geometric mean.

Cmax: Maximum

observed plasma

concentration; AUC0-

24: Area under the

plasma concentration-

time curve from 0 to

24 hours.

Table 4: Effect of P-gp Inhibitors on Talazoparib Pharmacokinetics

Co-administered Drug	Effect on Talazoparib Cmax	Effect on Talazoparib AUC	Reference
Itraconazole	~40% increase	~56% increase	[18]
P-gp inhibitors (amiodarone, carvedilol, clarithromycin, itraconazole, verapamil)	-	~45% increase	[6]

# **Experimental Protocols**



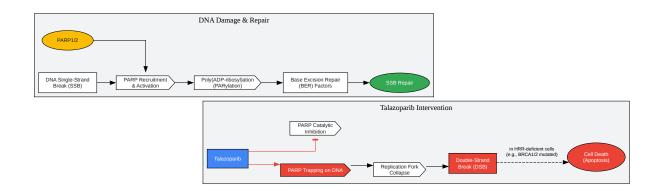
# Bioanalytical Method for Talazoparib Quantification in Plasma

A common method for the quantification of Talazoparib in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[19][20]

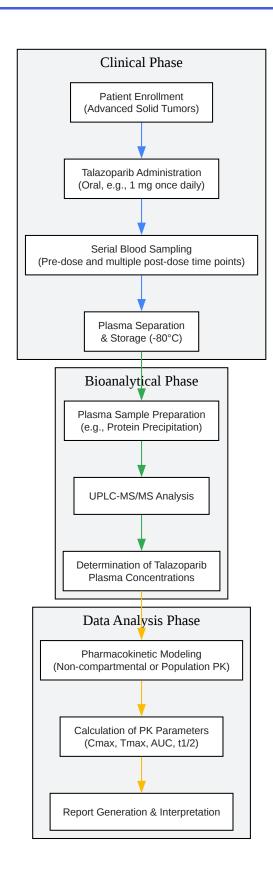
- Sample Preparation: Protein precipitation is a frequently used method for extracting
  Talazoparib from plasma samples.[20][21] This typically involves the addition of a solvent
  mixture, such as methanol and acetonitrile, to the plasma sample to precipitate proteins,
  followed by centrifugation to separate the supernatant containing the drug.[21]
- Chromatographic Separation: Chromatographic separation is often achieved using a C18 reverse-phase column (e.g., Acquity BEH C18 or ACQUITY UPLC RP18 HSS T3).[15][19]
   [20] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., 0.1% formic acid) is commonly employed.[19]
   [20]
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole tandem
  mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion
  mode.[19][20] Multiple reaction monitoring (MRM) is used for quantification, with specific
  precursor-to-product ion transitions for Talazoparib (e.g., m/z 381.3 → 285.2) and an internal
  standard.[19][20]
- Method Validation: The method is validated for linearity, accuracy, precision, sensitivity, and specificity according to regulatory guidelines.[20][21]

# Visualizations Signaling Pathway of Talazoparib









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